N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a butyl chain, a nitro group attached to a benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Amination: The final step involves the introduction of the amino group. This is achieved by reacting the sulfonamide derivative with 3-aminobutylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the nitration, sulfonation, and amination reactions in batches.
Continuous Processing: For higher efficiency, continuous processing methods may be employed where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(3-aminobutyl)-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride can be compared with other sulfonamide derivatives such as:
N-(3-aminopropyl)-4-nitrobenzene-1-sulfonamide: Similar structure but with a shorter alkyl chain.
N-(3-aminobutyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine substituent instead of a nitro group.
N-(3-aminobutyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-aminobutyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S.ClH/c1-8(11)6-7-12-18(16,17)10-4-2-9(3-5-10)13(14)15;/h2-5,8,12H,6-7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUTDZOCPQSKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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